
5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione
Overview
Description
5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine-2,4-dione class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a methoxymethyl group that enhances its lipophilicity and biological interactions. Research indicates that derivatives of pyrimidine-2,4-diones exhibit significant potential as enzyme inhibitors and receptor modulators, particularly in the fields of oncology and antiviral therapies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, a series of compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines. Notably, compounds exhibiting similar structural features have shown promising results in inhibiting tumor growth.
- Case Study : In a study assessing the anticancer activity of pyrimidine derivatives against several cell lines (SiHa, A549, MCF-7, and Colo-205), certain compounds demonstrated greater activity than the standard chemotherapeutic agent etoposide. For example, compound 12 , with a 4-pyridyl group, exhibited significant anticancer efficacy with IC50 values lower than those of etoposide .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes critical in cancer progression and other diseases. The presence of functional groups in its structure allows for effective binding to enzyme active sites.
- Mechanism : The binding interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions that enhance the compound's inhibitory effects on target enzymes .
Antiviral Activity
Pyrimidine derivatives have also been studied for their antiviral properties. The structural characteristics of this compound suggest potential interactions with viral proteins.
- Research Findings : Some studies indicate that similar compounds can interfere with viral replication processes by inhibiting key viral enzymes . This opens avenues for developing antiviral agents based on this scaffold.
Comparative Analysis of Related Compounds
The following table summarizes the biological properties and structural features of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Amino-1-propylpyrimidine-2,4(1H,3H)-dione | Lacks methoxymethyl group | May exhibit reduced biological activity |
3-(Methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dione | Lacks amino group | Potentially less effective as an enzyme inhibitor |
5-Amino-3-methylpyrimidine-2,4(1H,3H)-dione | Contains methyl instead of methoxymethyl | Different reactivity profile due to methyl group |
This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.
Properties
IUPAC Name |
5-(methoxymethyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-3-4-2-7-6(10)8-5(4)9/h2H,3H2,1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEXJHGIEXQMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293370 | |
Record name | 5-(methoxymethyl)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57346-43-7 | |
Record name | NSC88957 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(methoxymethyl)pyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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